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Compound of Interest

Compound Name:
Ethyl 6-formylpyridine-2-

carboxylate

CAS No.: 21908-10-1

Cat. No.: B1438563

Get Quote

Part 1: Executive Summary & Chemical Profile
Ethyl 6-formylpyridine-2-carboxylate (also known as ethyl 6-formylpicolinate) is a high-value

bifunctional heterocyclic scaffold. Its utility stems from the orthogonal reactivity of its two

functional handles:

C6-Formyl Group: Highly reactive toward nucleophilic addition, condensation, and

multicomponent reactions (MCRs).

C2-Ester Group: Serves as a latent electrophile for post-condensation cyclization or as a

stable anchor for solubility and further diversification.

This guide details three advanced one-pot protocols designed to exploit these features for the

rapid assembly of fused heterocycles, macrocycles, and complex ligands.
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Property Data

IUPAC Name Ethyl 6-formylpyridine-2-carboxylate

CAS Number 21908-10-1

Molecular Formula C₉H₉NO₃

Molecular Weight 179.17 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, MeOH, EtOH, DMSO;

sparingly soluble in water.[1]

Stability

Store at 2–8°C under inert atmosphere (Ar/N₂).

Aldehyde is prone to oxidation to the carboxylic

acid upon prolonged air exposure.

Part 2: Strategic Reaction Pathways
The following diagram illustrates the divergent synthetic utility of this scaffold.
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Figure 1: Divergent synthetic pathways accessible from the Ethyl 6-formylpyridine-2-
carboxylate scaffold.

Part 3: Detailed Experimental Protocols
Protocol 1: Groebke-Blackburn-Bienaymé (GBB)
Multicomponent Reaction
Application: Rapid synthesis of fused imidazo[1,2-a]pyridine libraries for drug discovery (e.g.,

kinase inhibitors, benzodiazepine receptor ligands). Mechanism: A one-pot, three-component

reaction (3-CR) involving the aldehyde, a 2-aminopyridine, and an isocyanide.

Reagents & Materials
Aldehyde: Ethyl 6-formylpyridine-2-carboxylate (1.0 equiv)[1]

Amine: 2-Aminopyridine derivative (1.0 equiv)

Isocyanide:tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Glacial Acetic Acid (10 mol%)

Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)

Step-by-Step Methodology
Pre-complexation: In a 10 mL microwave vial or round-bottom flask, dissolve Ethyl 6-
formylpyridine-2-carboxylate (179 mg, 1.0 mmol) and the 2-aminopyridine (1.0 mmol) in

MeOH (3 mL).

Catalyst Addition: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at room temperature for 10–15

minutes to allow imine formation (indicated by a slight color change, typically yellowing).

Note: If using acetic acid, add it at this stage.

Isocyanide Addition: Add the isocyanide (1.1 mmol) in one portion.

Reaction:
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Method A (Thermal): Stir at ambient temperature for 12–24 hours.

Method B (Microwave - Recommended): Seal the vial and irradiate at 80°C for 20–30

minutes.

Work-up:

Concentrate the reaction mixture under reduced pressure.

Redissolve in DCM (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to remove

unreacted acid/catalyst.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

Purification: Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Expected Yield: 75–90% Key Insight: The ester group at C6 (relative to the new ring) remains

intact, providing a handle for further derivatization (e.g., hydrolysis to acid, amidation).

Protocol 2: Template-Directed Macrocyclization
Application: Synthesis of supramolecular hosts and metal-sequestering agents. Mechanism:

Schiff-base condensation assisted by a metal template effect to favor cyclization over

polymerization.

Reagents & Materials
Precursor: Ethyl 6-formylpyridine-2-carboxylate (2.0 equiv)[1]

Linker: Diethylenetriamine or Ethylenediamine (1.0 equiv)

Template: Pb(SCN)₂ or Ni(ClO₄)₂·6H₂O (1.0 equiv)

Solvent: Methanol (dry)

Step-by-Step Methodology
Template Solution: Dissolve the metal salt (e.g., 0.5 mmol Pb(SCN)₂) in dry MeOH (10 mL)

in a round-bottom flask.
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Aldehyde Addition: Add Ethyl 6-formylpyridine-2-carboxylate (179 mg, 1.0 mmol) to the

metal solution. Stir at 50°C for 30 minutes to ensure coordination.

Linker Addition: Add the diamine/polyamine (0.5 mmol) dropwise over 15 minutes.

Cyclization: Reflux the mixture for 3–6 hours. The solution typically changes color (e.g., to

deep yellow or orange) as the macrocyclic Schiff base forms.

Isolation:

Cool to room temperature. The metal-complexed macrocycle often precipitates.

Filter the solid and wash with cold MeOH and Et₂O.

Demetallation (Optional): To obtain the free organic macrocycle, suspend the complex in

MeCN and treat with excess NaCN or H₂S (caution required) to sequester the metal, then

extract the ligand into CHCl₃.

Key Insight: The "ethyl ester" functionality in this protocol often remains pendant. However, if a

polyamine with primary amines is used in excess or under high heat, the ester may undergo

aminolysis, leading to amide-linked macrocycles. Control of stoichiometry (2:1

Aldehyde:Diamine) is critical to maintain the ester.

Protocol 3: One-Pot Synthesis of Tridentate Pincer
Ligands
Application: Creating N,N,O- or N,N,S-terpyridine analogues for catalysis. Mechanism:

Condensation with functionalized anilines (e.g., 2-aminophenol, 2-aminothiophenol).

Reagents & Materials
Aldehyde: Ethyl 6-formylpyridine-2-carboxylate (1.0 equiv)[1]

Nucleophile: 2-Aminothiophenol (1.0 equiv)

Solvent: Ethanol (EtOH)

Catalyst: None (or catalytic acetic acid)
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Step-by-Step Methodology
Mixing: Dissolve Ethyl 6-formylpyridine-2-carboxylate (1.0 mmol) in EtOH (5 mL).

Addition: Add 2-aminothiophenol (1.0 mmol).

Reflux: Heat the mixture to reflux for 2–4 hours.

Cyclization: The initial Schiff base often undergoes intramolecular cyclization to form a

benzothiazoline derivative in equilibrium with the open imine form.

Oxidation (Optional for Thiazole formation): To lock the structure as a fused benzothiazole,

add an oxidant (e.g., MnO₂ or simply stir open to air for prolonged periods) if the

benzothiazoline is the kinetic product.

Crystallization: Cool the mixture on ice. The product usually crystallizes out. Filter and wash

with cold EtOH.

Expected Yield: 80–95%

Part 4: Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Yield in GBB Poor imine formation

Ensure the aldehyde and

amine stir with the catalyst for

>15 mins before adding

isocyanide. Use anhydrous

solvents.

Side Products (Hydrolysis) Wet solvents

The ester is sensitive to base-

catalyzed hydrolysis. Ensure

reagents (especially amines)

are dry.

Incomplete Conversion Steric hindrance

If using bulky

amines/isocyanides, switch to

Microwave heating (80–100°C)

to overcome the energy

barrier.

Oxidation of Aldehyde Poor storage

Check the quality of the

starting material via ¹H NMR

(Aldehyde proton ~10.0 ppm).

If acid is present, purify via

short silica plug.

Part 5: Mechanism Visualization (GBB Reaction)
The following diagram details the mechanism for Protocol 1, highlighting the critical points of

divergence.
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Figure 2: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction utilizing the 6-

formylpyridine scaffold.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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